molecular formula C14H19N3O4S B2595686 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034337-89-6

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2595686
CAS No.: 2034337-89-6
M. Wt: 325.38
InChI Key: LOZPOZWQSSKVPV-UHFFFAOYSA-N
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Description

“N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide” is a chemical compound with the molecular formula C14H19N3O4S and a molecular weight of 325.38. It does not occur naturally in food .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H19N3O4S. It does not possess any chiral centres and no geometric isomerism is possible .

Scientific Research Applications

Design and Synthesis of Novel Compounds

  • Research in the field of medicinal chemistry has led to the design and synthesis of novel compounds with promising antibacterial activity. For example, a study by Palkar et al. (2017) developed new analogs displaying significant activity against Staphylococcus aureus and Bacillus subtilis, indicating the potential of structurally related compounds in antibacterial applications (Palkar et al., 2017).

Antioxidant and Cytotoxic Activities

  • Ahmad et al. (2012) synthesized compounds based on the pyrazolobenzothiazine ring system, which were evaluated for antioxidant activity. Many of these compounds were found to be effective scavengers of superoxide anion radicals, showcasing the potential of similar structures in developing antioxidant agents (Ahmad et al., 2012).

Pharmacological Studies

  • A study by Khelili et al. (2012) explored the pharmacological activity of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides, demonstrating myorelaxant activity on rat uterus and suggesting potential applications in smooth muscle relaxation (Khelili et al., 2012).

Green Chemistry Approaches

  • Research has also focused on green chemistry approaches for the synthesis of chemical compounds. For instance, Hazeri et al. (2014) reported a highly efficient, solvent-free synthesis of tetrahydrobenzo[b]pyran derivatives using starch solution as a catalyst, highlighting the importance of environmentally friendly methods in chemical synthesis (Hazeri et al., 2014).

Synthesis of Heterocyclic Compounds

  • Synthesis and exploration of heterocyclic compounds continue to be a significant area of research. For example, compounds like pyrazole and thiadiazole derivatives have shown a range of biological activities, including anti-inflammatory and antimicrobial effects, as reported by Maddila et al. (2016). Such studies contribute to the development of new therapeutic agents (Maddila et al., 2016).

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-16-12-4-3-11(9-13(12)17(2)22(16,19)20)15-14(18)10-5-7-21-8-6-10/h3-4,9-10H,5-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZPOZWQSSKVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CCOCC3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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